N-(5-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
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Overview
Description
N-(5-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a heterocyclic compound that features a quinoxaline core with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves the condensation of 5-methyl-2-aminopyridine with a suitable quinoxaline derivative. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . The reaction mixture is then neutralized and purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinoxaline products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
N-(5-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or microbes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 2-(5-methyl-pyridin-2-yl-κN)phenyl-κC(1)]diplatinum(II)
Uniqueness
N-(5-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is unique due to its specific quinoxaline-pyridine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
883469-99-6 |
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Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |
InChI |
InChI=1S/C15H12N4O3/c1-8-2-5-12(16-7-8)19-13(20)9-3-4-10-11(6-9)18-15(22)14(21)17-10/h2-7H,1H3,(H,17,21)(H,18,22)(H,16,19,20) |
InChI Key |
JVVQCQQCARHKFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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